4-Methoxypyrido[3,4-d]pyridazine is a heterocyclic compound that belongs to the class of pyridazine derivatives. This compound features a fused bicyclic structure, which is characterized by the presence of both pyridine and pyridazine rings. The methoxy group at the fourth position enhances its chemical reactivity and potential biological activity.
The synthesis and analysis of 4-Methoxypyrido[3,4-d]pyridazine have been explored in various academic studies, focusing on its chemical properties, synthesis methods, and applications in medicinal chemistry. The compound is synthesized through several methods involving cyclization reactions and can be derived from simpler pyridazine precursors.
4-Methoxypyrido[3,4-d]pyridazine is classified as a heterocyclic aromatic compound due to its cyclic structure containing nitrogen atoms. It is part of a broader category of pyridazine derivatives known for their diverse biological activities.
The synthesis of 4-Methoxypyrido[3,4-d]pyridazine typically involves several key steps:
The synthetic pathways may include various conditions such as temperature control, solvent choice (often ethanol or DMF), and the use of catalysts like triethylamine to facilitate cyclization reactions. Yield optimization is crucial, with reported yields varying based on reaction conditions and substrate purity .
The molecular structure of 4-Methoxypyrido[3,4-d]pyridazine can be depicted as follows:
The structural analysis can be supported by spectroscopic techniques:
4-Methoxypyrido[3,4-d]pyridazine undergoes several important chemical reactions:
Reactions are often conducted under controlled conditions to maximize yield and selectivity. For instance, when reacting with hydrazine, temperature and solvent choice can significantly influence product formation .
The mechanism by which 4-Methoxypyrido[3,4-d]pyridazine exerts its biological effects often involves interaction with specific biological targets such as enzymes or receptors.
Studies have indicated that derivatives of pyridazines exhibit significant pharmacological effects, making them valuable in drug development .
Relevant data from spectroscopic analyses confirm these properties, indicating the compound's stability and reactivity profiles .
4-Methoxypyrido[3,4-d]pyridazine has several scientific applications:
Research continues to explore the full range of applications for this compound in various fields .
4-Methoxypyrido[3,4-d]pyridazine (CAS: 162022-91-5) is a fused bicyclic heterocyclic compound comprising a pyridine ring condensed with a pyridazine ring at the [3,4-d] positions. The methoxy substituent is located at the C4 position of the pyridazine moiety, as defined by IUPAC nomenclature rules. Its molecular formula is C₈H₇N₃O, with a molecular weight of 161.16 g/mol. The systematic name is 4-methoxypyrido[3,4-d]pyridazine, and its canonical SMILES representation is COC₁=C₂C=NC=CC₂=CN=N₁ [4].
The core scaffold exhibits a high dipole moment (~4.22 D) due to the asymmetric distribution of nitrogen atoms, enhancing π-π stacking interactions with biological targets. The methoxy group introduces electron density into the electron-deficient ring system, altering electronic properties such as reduction potentials and nucleophilic susceptibility. Key structural identifiers are summarized in Table 1 [9].
Table 1: Structural and Physicochemical Properties of 4-Methoxypyrido[3,4-d]pyridazine
Property | Value |
---|---|
Molecular Formula | C₈H₇N₃O |
Molecular Weight | 161.16 g/mol |
IUPAC Name | 4-Methoxypyrido[3,4-d]pyridazine |
CAS Number | 162022-91-5 |
Topological Polar Surface Area | 38.7 Ų |
Calculated logP (cLogP) | -0.51 |
Hydrogen Bond Acceptors | 4 |
Methoxy-substituted pyridazine derivatives emerged prominently in the 1990s as synthetic targets for pharmaceutical exploration. The specific compound 4-methoxypyrido[3,4-d]pyridazine was first synthesized in 1995 (CAS registration: 162022-91-5), coinciding with broader interest in pyridazine-based kinase inhibitors. Early routes involved cyclization of 1,4-dichloropyridazine precursors with thiourea, followed by methylation . This period saw the approval of pyridazine-containing drugs like minaprine (1972), though fused systems remained underexplored until the 2000s. The methoxy group was strategically incorporated to modulate electronic properties and bioavailability, aligning with drug design principles emphasizing reduced lipophilicity and enhanced target engagement [9].
Positional isomerism critically influences the physicochemical and biological profiles of diazine heterocycles. For pyrido[3,4-d]pyridazine, the "meta" orientation of ring nitrogens (positions 1 and 4) creates a dipole distinct from isomeric pyrido[2,3-d]pyridazine or pyrido[4,3-d]pyridazine. The C4-methoxy substituent exerts a strong +M (mesomeric) effect, selectively activating C6 toward nucleophilic substitution and deactivating C3/C5 toward electrophiles. This contrasts with C3-methoxy isomers, where resonance donation primarily affects C2/C4. Such differences impact applications: C4-methoxy derivatives serve as precursors for anticancer agents, while C3-methoxy analogs feature in CNS drug candidates. The regiochemical consequences of isomerism underscore the scaffold’s versatility in medicinal chemistry [3] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7